molecular formula C12H11BrN2O3 B2933183 3-(3-Bromophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid CAS No. 1082916-80-0

3-(3-Bromophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid

Cat. No.: B2933183
CAS No.: 1082916-80-0
M. Wt: 311.135
InChI Key: XOLPURQRBCKAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid is a chemical compound with the CAS Number 1082916-80-0 and a molecular formula of C12H11BrN2O3 . It features a 1,3,4-oxadiazole ring, a privileged structure in medicinal chemistry known to serve as a bioisostere for carboxylic acids, esters, and carboxamides, which can enhance the pharmacokinetic properties of lead compounds . Derivatives containing the 1,3,4-oxadiazole core have been extensively studied and demonstrate a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . The presence of the 1,3,4-oxadiazole ring and a carboxylic acid functional group in this molecule makes it a valuable building block for the synthesis of novel compounds in drug discovery and development programs. Researchers can utilize this compound as a key intermediate to develop new molecular entities for various therapeutic areas. This product is sold for research purposes as a biochemical reagent and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-(3-bromophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-7-14-15-12(18-7)10(6-11(16)17)8-3-2-4-9(13)5-8/h2-5,10H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLPURQRBCKAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(CC(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Bromophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12BrN3O3C_{13}H_{12}BrN_3O_3, with a molecular weight of approximately 328.16 g/mol. The compound features a bromophenyl group and an oxadiazole moiety that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 5-methyl-1,3,4-oxadiazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromophenyl group enhances the lipophilicity of the molecule, potentially increasing its cell membrane permeability and subsequent antimicrobial action.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In vitro assays demonstrated that treatment with the compound resulted in reduced viability of human cancer cell lines such as HeLa and MCF-7.

Mechanism of Action :

  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound for their anticancer activity. The study found that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells.

Toxicological Profile

While exploring the biological activities of this compound, it is crucial to assess its safety profile. Toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further investigations are required to fully understand its safety in long-term use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aryl Group Variations

3-(5-(4-Bromophenyl)isoxazol-3-yl)propanoic Acid
  • Structure : Isoxazole core with a para-bromophenyl group.
  • Key Differences: Substituent Position: Bromine at para vs. meta in the target compound. Para substitution may reduce steric hindrance compared to meta . Heterocycle: Isoxazole (1,2-oxazole) vs. 1,3,4-oxadiazole.
  • Molecular Weight : 296.12 g/mol (vs. ~325 g/mol estimated for the target compound).
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid
  • Structure : Oxazole core with 2,4-difluorophenyl.
  • Key Differences :
    • Halogen Type : Fluorine (electron-withdrawing) vs. bromine. Fluorine’s smaller size may improve solubility .
    • Heterocycle : 1,3-oxazole lacks the additional nitrogen in oxadiazoles, reducing aromaticity and stability .

Heterocycle Modifications

3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic Acid
  • Structure : 5-isopropyl substituent on the oxadiazole.
  • Molecular Weight: ~213 g/mol (lower than the target compound due to absence of bromine).
3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid
  • Structure : Thiadiazole (sulfur-containing) vs. oxadiazole.
  • Key Differences :
    • Electron Effects : Sulfur in thiadiazole increases lipophilicity (logP ~1.7 vs. ~2.0 estimated for the target compound) .
    • Bioactivity : Thiadiazoles are associated with antimicrobial activity, whereas oxadiazoles are more common in kinase inhibitors .

Backbone and Functional Group Variations

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic Acid
  • Structure : 1,2,4-oxadiazole with a phenyl group.
  • Key Differences :
    • Oxadiazole Isomerism : 1,2,4-oxadiazole vs. 1,3,4-oxadiazole. This affects ring stability and dipole moments .
    • Substituent : Phenyl lacks halogenation, reducing electronic effects compared to bromophenyl .
(2S)-2-Amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic Acid
  • Structure: Amino group replaces the 3-bromophenyl.
  • Key Differences: Functionality: Amino group introduces basicity (pKa ~9) vs. the acidic propanoic acid (pKa ~4.5). This impacts solubility and target interactions . CAS: 1565144-97-9; Molecular Weight: 171.16 g/mol (significantly lower than the target compound) .

Research Implications

  • Drug Design : The target compound’s bromophenyl and methyl-oxadiazole groups may enhance binding to hydrophobic enzyme pockets, while analogs with fluorine or thiadiazoles offer tunable solubility and reactivity.
  • Synthetic Challenges : Bromine introduction at the meta position requires precise electrophilic substitution, whereas fluorine analogs can be synthesized via nucleophilic routes .
  • Biological Activity : Thiadiazole derivatives (e.g., ) show promise in antimicrobial studies, whereas oxadiazoles are explored for anti-inflammatory applications .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 3-(3-Bromophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid?

Answer:
The synthesis typically involves coupling a bromophenylpropanoic acid precursor with a 5-methyl-1,3,4-oxadiazole moiety. Key steps include:

  • Precursor Functionalization: Start with 3-(3-bromophenyl)propanoic acid derivatives (e.g., ester or amide forms) to improve reactivity .
  • Oxadiazole Formation: Use cyclization reactions (e.g., hydrazide-carboxylic acid condensation) under controlled conditions (e.g., POCl₃ or carbodiimide coupling agents) to form the oxadiazole ring .
  • Purification: Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol/water mixtures) to isolate the product.
  • Yield Optimization: Adjust stoichiometry (1.2–1.5 equivalents of coupling agents) and reaction time (12–24 hours at 60–80°C) to minimize side products .

Table 1: Example Reaction Conditions from Analogous Compounds

PrecursorCoupling AgentTemperature (°C)Yield (%)Purity (HPLC)
Bromophenylpropanoic esterDCC/DMAP8072>95%
BromophenylamideEDCI/HOBt6086>98%

Advanced: How can researchers resolve contradictions in reported solubility and stability data for this compound?

Answer:
Discrepancies in solubility/stability often arise from differences in solvent systems, pH, or storage conditions. A systematic approach includes:

  • Solvent Screening: Test solubility in DMSO, water (buffered at pH 2–10), and ethanol using UV-Vis spectroscopy or HPLC quantification .
  • Stability Profiling: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS .
  • Data Normalization: Compare results against standardized reference compounds (e.g., hydrocinnamic acid derivatives) to control for experimental variability .

Example Workflow:

Prepare stock solutions in DMSO and dilute into aqueous buffers.

Measure solubility at 25°C using nephelometry.

Analyze stability via time-resolved NMR to track proton environment changes .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm the presence of the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and oxadiazole protons (δ 8.1–8.3 ppm) .
    • 2D NMR (COSY, HSQC): Resolve coupling between propanoic acid CH₂ groups and the oxadiazole ring .
  • Mass Spectrometry (HRMS): Verify molecular weight (C₁₂H₁₀BrN₂O₃: calculated 325.07 g/mol) and isotopic pattern for bromine .
  • HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced: How to design structure-activity relationship (SAR) studies targeting the oxadiazole moiety’s role in bioactivity?

Answer:

  • Analog Synthesis: Prepare derivatives with variations in the oxadiazole substituents (e.g., 5-ethyl, 5-fluoro) and bromophenyl groups (e.g., 4-bromo, 3,5-dibromo) .
  • Biological Assays:
    • Enzyme Inhibition: Test against COX-2 or HDACs using fluorogenic substrates .
    • Cellular Uptake: Measure intracellular concentrations via LC-MS in cancer cell lines (e.g., HeLa) .
  • Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins .

Table 2: Example SAR Data from Analogous Compounds

Compound ModificationIC₅₀ (COX-2, µM)LogP
5-Methyl oxadiazole0.452.1
5-Ethyl oxadiazole0.782.8
3,5-Dibromophenyl0.323.2

Advanced: What experimental designs are suitable for studying environmental degradation pathways?

Answer:

  • Abiotic Degradation: Expose the compound to UV light (254 nm) in aqueous solutions and analyze photoproducts via LC-QTOF-MS .
  • Biotic Degradation: Use soil microcosms (OECD 307 guidelines) to assess microbial breakdown over 60 days .
  • Ecotoxicity Testing: Evaluate effects on Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .

Key Parameters to Monitor:

  • Half-life in water/soil.
  • Formation of brominated byproducts (e.g., 3-bromobenzoic acid).

Basic: How to troubleshoot low yields during the final coupling step of the synthesis?

Answer:

  • Catalyst Optimization: Replace DCC with EDCI/HOBt to reduce racemization .
  • Moisture Control: Use anhydrous solvents (e.g., THF over molecular sieves) and inert atmosphere (N₂/Ar) .
  • Reaction Monitoring: Track progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 3:7) and interrupt the reaction if intermediates degrade .

Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?

Answer:

  • Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC): Measure binding constants (Kd) and stoichiometry .
  • Mutagenesis: Engineer enzyme active-site mutants (e.g., COX-2 S530A) to confirm binding specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.